molecular formula C11H11NO2 B13995782 methyl 4-methyl-1H-indole-5-carboxylate

methyl 4-methyl-1H-indole-5-carboxylate

Cat. No.: B13995782
M. Wt: 189.21 g/mol
InChI Key: KTKSHXJDIOBIKR-UHFFFAOYSA-N
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Description

Methyl 4-methyl-1H-indole-5-carboxylate is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. Indole derivatives are known for their diverse biological activities, including antiviral, anticancer, and antimicrobial properties

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 4-methyl-1H-indole-5-carboxylate can be synthesized through the esterification of indole-5-carboxylic acid. This process typically involves the reaction of indole-5-carboxylic acid with methanol in the presence of an acid catalyst . Another method involves the N-alkylation of methyl indole-5-carboxylate with propargyl bromide in toluene using phase-transfer catalysis .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach would likely involve large-scale esterification reactions under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: Methyl 4-methyl-1H-indole-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohol derivatives.

    Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents are employed under acidic conditions.

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated indole derivatives.

Mechanism of Action

The mechanism of action of methyl 4-methyl-1H-indole-5-carboxylate involves its interaction with various molecular targets. The indole ring structure allows it to bind to multiple receptors and enzymes, influencing biological pathways. For instance, it can inhibit protein kinases, which play a crucial role in cell signaling and cancer progression .

Comparison with Similar Compounds

  • Methyl indole-5-carboxylate
  • Methyl indole-4-carboxylate
  • Ethyl 3-(2-isonicotinoylhydrazono)methyl-5-methyl-1H-indole-2-carboxylate

Comparison: Methyl 4-methyl-1H-indole-5-carboxylate is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. Compared to methyl indole-5-carboxylate, it has an additional methyl group that can enhance its lipophilicity and potentially its ability to cross cell membranes .

Properties

Molecular Formula

C11H11NO2

Molecular Weight

189.21 g/mol

IUPAC Name

methyl 4-methyl-1H-indole-5-carboxylate

InChI

InChI=1S/C11H11NO2/c1-7-8-5-6-12-10(8)4-3-9(7)11(13)14-2/h3-6,12H,1-2H3

InChI Key

KTKSHXJDIOBIKR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC2=C1C=CN2)C(=O)OC

Origin of Product

United States

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